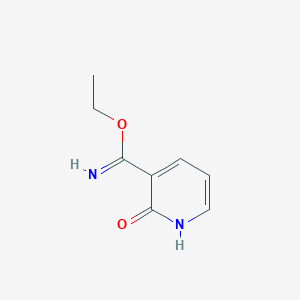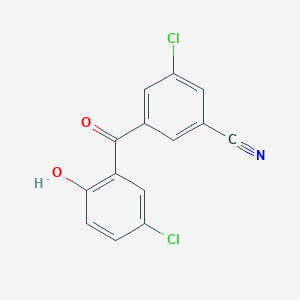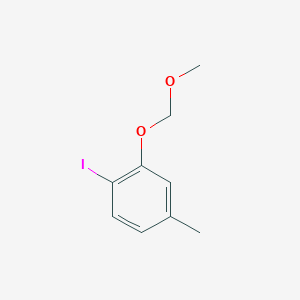
4-Methylpiperazine-1-carbodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylpiperazine-1-carbodithioate is a chemical compound derived from piperazine, a heterocyclic amine. This compound is known for its unique structural properties, which include a piperazine ring substituted with a methyl group and a carbodithioate functional group.
Vorbereitungsmethoden
The synthesis of 4-methylpiperazine-1-carbodithioate typically involves the reaction of 4-methylpiperazine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction conditions often include an aqueous or alcoholic medium and are carried out at room temperature or slightly elevated temperatures. The product is then isolated and purified through crystallization or other suitable methods .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
4-Methylpiperazine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the carbodithioate group to thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbodithioate group is replaced by other nucleophiles.
Complexation: It forms complexes with transition metals such as cobalt, nickel, and copper, which are characterized by their unique magnetic and spectral properties
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.
Wissenschaftliche Forschungsanwendungen
4-Methylpiperazine-1-carbodithioate has a wide range of scientific research applications:
Coordination Chemistry: It is used to form mixed-ligand complexes with transition metals, which are studied for their magnetic, spectral, and catalytic properties.
Medicinal Chemistry: The compound and its derivatives have shown potential as antifungal, antibacterial, and anticancer agents.
Material Science: Its ability to stabilize various oxidation states of metals makes it useful in the development of advanced materials with specific electronic and magnetic properties.
Wirkmechanismus
The mechanism of action of 4-methylpiperazine-1-carbodithioate involves its interaction with metal ions and biological targets. The carbodithioate group can chelate metal ions, forming stable complexes that exhibit unique properties. In biological systems, these complexes can interfere with metal-dependent enzymes and pathways, leading to antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
4-Methylpiperazine-1-carbodithioate is unique due to its specific structural features and reactivity. Similar compounds include other piperazine derivatives and dithiocarbamates, such as:
Piperazine-1-carbodithioate: Lacks the methyl substitution, leading to different reactivity and properties.
Dimethyldithiocarbamate: A simpler dithiocarbamate with different coordination chemistry and biological activities.
Ethylene bis(dithiocarbamate): Known for its use as a fungicide, with distinct chemical and biological properties compared to this compound
These comparisons highlight the unique aspects of this compound, particularly its ability to form stable complexes with transition metals and its diverse range of applications.
Eigenschaften
IUPAC Name |
4-methylpiperazine-1-carbodithioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S2/c1-7-2-4-8(5-3-7)6(9)10/h2-5H2,1H3,(H,9,10)/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNARZDEJVFNSK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)[S-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N2S2- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(2,5-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B13920098.png)
![Imidazo[1,5-b]pyridazin-3-ol](/img/structure/B13920107.png)


![3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole](/img/structure/B13920137.png)

![3-Bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B13920148.png)



